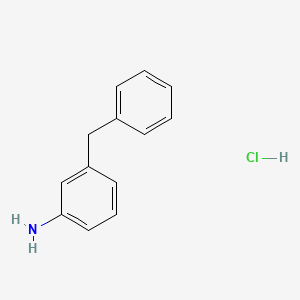

3-Benzylaniline hydrochloride

Description

Propriétés

IUPAC Name |

3-benzylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11;/h1-8,10H,9,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPKLWYVHIIZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6955-30-2 | |

| Record name | NSC21239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Benzylaniline hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with aniline in the presence of a reducing agent. The nitro group is reduced to an amine, forming 3-benzylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure a high yield and purity of the final product.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Mechanism:

Hydrolysis of 3-Benzylaniline hydrochloride releases the parent amine (3-Benzylaniline) and hydrogen chloride under aqueous conditions. This reaction is reversible and influenced by pH and temperature .

Reaction Conditions:

-

Aqueous Solutions: Water or dilute acid/base (e.g., HCl, NaOH) at room temperature.

-

Kinetics: Faster in alkaline media due to deprotonation of the amine .

Products:

Substitution Reactions

Mechanism:

The amine group undergoes nucleophilic substitution with electrophiles (e.g., alkyl halides, acyl chlorides).

Key Reactions:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Room temperature, NaOH | N-Acetyl-3-benzylaniline |

| Benzyl bromide | DMF, 80°C, 24h | N-Benzyl-3-benzylaniline |

| Acyl chlorides | THF, 0–30°C, 2h | N-Acylated derivatives |

Mechanism:

The substitution occurs via an SN2 pathway, with the chloride ion acting as a leaving group .

Condensation Reactions

Mechanism:

this compound forms imines or Schiff bases with carbonyl compounds (aldehydes/ketones) in acid-catalyzed reactions.

Example Reaction:

Reaction with benzaldehyde yields:

Conditions:

Applications:

Used in organic syntheses for constructing heterocycles (e.g., tetrahydroquinolines) .

Three-Component Reactions

Mechanism:

this compound participates in multi-component reactions to form bisphosphonates or aminobenzylphosphonic acids.

Reaction Example:

| Reactants | Conditions | Product |

|---|---|---|

| Diethyl phosphite, triethyl orthoformate | 80°C, 2h | Bisphosphonate derivatives |

Key Observations:

Reduction and Oxidation

Reduction:

The nitro group (if present) reduces to an amine using H2/Pd-C. For example:

Oxidation:

Oxidation with KMnO4 yields benzaldehyde derivatives .

N-Methylation

Mechanism:

Mechanochemical methods (vibrational ball milling) enable selective N-methylation using formaldehyde and reducing agents (e.g., sodium triacetoxyborohydride) .

Reaction Conditions:

| Reagent | Milling Parameters | Product |

|---|---|---|

| Formalin, NaBH4 | 30 Hz, 20 min | N-Methyl-3-benzylaniline |

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Benzylaniline hydrochloride exhibits significant potential in pharmaceutical applications:

- Antimicrobial Activity : Recent studies have shown that derivatives of benzylaniline, including this compound, possess antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This makes them candidates for developing new antibacterial agents .

- Antiemetic Properties : The compound has been noted for its antiemetic effects, making it useful in treating motion sickness and nausea. Similar compounds are utilized in commercial medications for these purposes .

- Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. Its ability to undergo further chemical modifications allows it to be tailored for specific therapeutic effects .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in various industrial sectors:

- Dyes and Pigments : The compound is used as a precursor in the synthesis of dyes and pigments due to its stable aromatic structure. This application is crucial in the textile and coatings industries .

- Corrosion Inhibitors : It acts as a corrosion inhibitor in various formulations, protecting metals from degradation .

Case Studies

Several case studies highlight the effectiveness of this compound in different applications:

- Antibacterial Formulation : A study demonstrated that a formulation containing N-benzylaniline derivatives showed significant antibacterial activity against MRSA with minimal inhibitory concentrations (MIC) as low as 6.25 μM. This indicates potential for clinical applications in treating resistant bacterial infections .

- Motion Sickness Treatment : Clinical trials have evaluated the efficacy of benzylamine derivatives in treating motion sickness, where they were found to be effective with fewer side effects compared to traditional treatments .

Mécanisme D'action

The mechanism of action of 3-benzylaniline hydrochloride involves its interaction with specific molecular targets. The benzyl group enhances its ability to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Isomers: 2-Benzylaniline and 4-Benzylaniline

The positional isomers of 3-benzylaniline hydrochloride—2-benzylaniline (CAS 28059-64-5) and 4-benzylaniline (CAS 1135-12-2)—differ in the substitution pattern of the benzyl group on the aniline ring. These isomers exhibit distinct physicochemical properties:

- Solubility: this compound shows higher solubility in polar solvents (e.g., water, ethanol) compared to 2- and 4-benzylaniline due to enhanced hydrogen bonding from the meta-substituted benzyl group .

- Reactivity : The para isomer (4-benzylaniline) demonstrates greater steric hindrance in electrophilic substitution reactions, whereas the meta isomer (3-benzylaniline) offers balanced reactivity for functionalization .

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-Benzylaniline HCl | 6955-30-2 | C₁₃H₁₄ClN | 217.71 | Pharmaceuticals, agrochemicals |

| 2-Benzylaniline | 28059-64-5 | C₁₃H₁₃N | 183.25 (free base) | Organic synthesis intermediates |

| 4-Benzylaniline | 1135-12-2 | C₁₃H₁₃N | 183.25 (free base) | Polymer additives, dyes |

Functional Derivatives: Benzyl 3-Aminopropanoate Hydrochloride

Benzyl 3-aminopropanoate hydrochloride (CAS 99616-43-0) shares the benzyl group but incorporates an ester linkage and a terminal amine. Key differences include:

- Functional Groups : The ester group (-COO-) increases lipophilicity, making it suitable for prodrug formulations.

- Applications : Used in peptide synthesis and as a protecting group in medicinal chemistry, contrasting with 3-benzylaniline’s role in aromatic coupling reactions .

| Property | 3-Benzylaniline HCl | Benzyl 3-Aminopropanoate HCl |

|---|---|---|

| Molecular Weight | 217.71 g/mol | 227.68 g/mol |

| Key Functional Groups | Aromatic amine, benzyl | Ester, primary amine |

| Solubility | High in polar solvents | Moderate in DMSO, methanol |

Halogenated Analog: 3-Ethynylaniline Hydrochloride

3-Ethynylaniline hydrochloride (CAS 51721-68-7) replaces the benzyl group with an ethynyl (-C≡CH) moiety. This structural change confers distinct properties:

- Reactivity : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), useful in bioconjugation and material science.

- Applications : Primarily employed in synthesizing fluorescent probes and metal-organic frameworks, diverging from 3-benzylaniline’s pharmaceutical focus .

Complex Amine Derivatives: 1-Benzhydrylazetidin-3-amine Hydrochloride

This compound (CAS 1189735-08-7) features an azetidine ring and a benzhydryl group, differing significantly in complexity:

Activité Biologique

3-Benzylaniline hydrochloride is a compound with notable biological activity, particularly in its interactions with various biological systems. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₁₃H₁₃ClN, is characterized by a benzyl group attached to an aniline structure. The presence of the benzyl group enhances its ability to interact with various enzymes and receptors, potentially leading to significant biological effects .

Target of Action

The primary target for this compound appears to be the respiratory system. It has been identified as a potential respiratory irritant, likely interacting with receptors or enzymes in this system, leading to irritation and other symptoms .

Biochemical Interactions

The compound has demonstrated interactions with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances. These interactions can result in either inhibition or activation of enzyme activity, influencing metabolic pathways and cellular processes .

Cellular Effects

This compound affects cellular functions through various mechanisms:

- Cell Signaling : It modulates signaling pathways involving kinases and phosphatases, impacting cell proliferation and apoptosis.

- Gene Expression : The compound can alter gene expression related to metabolic processes by interacting with transcription factors and regulatory proteins .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-benzylaniline derivatives. For instance, certain N-benzylanilines have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.5 mg/L against MRSA strains .

Case Studies and Experimental Evidence

- Antitumor Activity : In a study involving melanoma models, benzylamine-derived compounds showed significant anti-tumor effects. Treatment led to reduced tumor growth and improved survival rates in animal models .

- Antibacterial Efficacy : A series of N-benzylanilines were tested for their antibacterial properties against clinical MRSA strains. The results indicated that these compounds could effectively inhibit biofilm formation and eradicate preformed biofilms .

Data Tables

| Compound | MIC (mg/L) | Target Organism | Activity Type |

|---|---|---|---|

| 4k | 0.5 | MRSA | Antibacterial |

| F10503LO1 | 30 | Melanoma (B16F10) | Antitumor |

| 4b | ≤2 | S. aureus | Antibacterial |

Temporal Effects in Laboratory Settings

Long-term exposure studies have indicated that while this compound is relatively stable under standard laboratory conditions, its degradation over time can lead to altered biochemical activity. This stability is crucial for understanding its long-term effects on cellular function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.